4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as A-796260, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrrolones and has been found to exhibit potent analgesic properties.
Mechanism of Action
The exact mechanism of action of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act as a selective agonist of the mu-opioid receptor. This receptor is involved in the modulation of pain, and activation of this receptor by this compound is believed to produce the analgesic effects observed.
Biochemical and Physiological Effects:
In addition to its analgesic properties, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has also been found to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its potent analgesic properties, which make it a useful tool for studying pain pathways and mechanisms. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Future Directions
There are several future directions for research on 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective mu-opioid receptor agonists based on the structure of this compound. Another area of interest is the study of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is also interest in exploring the potential therapeutic applications of this compound in other areas, such as anxiety and depression.
Synthesis Methods
The synthesis of 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. One of the key intermediates in the synthesis is 4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-2-methylpyrrole-2-one, which is obtained by reacting 3,4-dimethoxybenzaldehyde with 1-hexyl-3-hydroxy-2-methylpyrrole-2,5-dione in the presence of a base. This intermediate is then further converted to this compound by acetylating the hydroxyl group and reducing the ketone group.
Scientific Research Applications
4-acetyl-5-(3,4-dimethoxyphenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been found to exhibit potent analgesic properties in animal models of pain, and has also been shown to be effective in reducing neuropathic pain.
Properties
IUPAC Name |
3-acetyl-2-(3,4-dimethoxyphenyl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-5-6-7-8-11-21-18(17(13(2)22)19(23)20(21)24)14-9-10-15(25-3)16(12-14)26-4/h9-10,12,18,23H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXXONBAVQJPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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